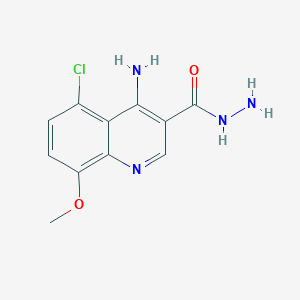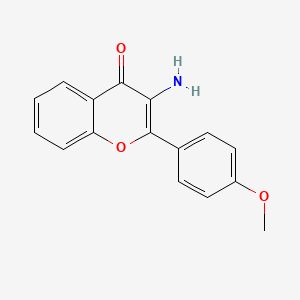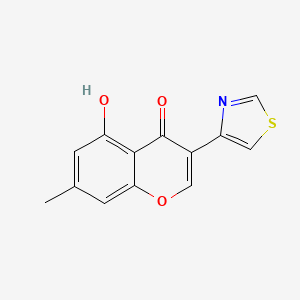
5-Hydroxy-7-methyl-3-(1,3-thiazol-4-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a hydroxy group at the 5th position, a methyl group at the 7th position, and a thiazolyl group at the 3rd position of the chromen-4-one core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative and a suitable leaving group on the chromen-4-one core.
Hydroxylation and Methylation: The hydroxyl group at the 5th position and the methyl group at the 7th position can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, resulting in the formation of hydroxychroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride, alkyl halides, and thiazole derivatives.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxychroman derivatives.
Substitution: Functionalized chromen-4-one derivatives with various substituents.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with specific optical and electronic properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of various enzymes, making it a candidate for biochemical studies and drug development.
Antioxidant Activity: Due to its hydroxy group, it may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Pharmacological Studies: The compound can be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Synthesis: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
作用机制
The mechanism of action of 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their catalytic activity and thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxy group can scavenge free radicals, preventing oxidative damage to cellular components.
相似化合物的比较
7-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one: Lacks the methyl group at the 7th position.
5-Hydroxy-7-methyl-4H-chromen-4-one: Lacks the thiazolyl group at the 3rd position.
Uniqueness:
- The presence of both the hydroxy group at the 5th position and the thiazolyl group at the 3rd position, along with the methyl group at the 7th position, makes 5-Hydroxy-7-methyl-3-(thiazol-4-yl)-4H-chromen-4-one unique. This combination of functional groups contributes to its distinct chemical reactivity and potential applications in various fields.
属性
CAS 编号 |
66780-38-9 |
|---|---|
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC 名称 |
5-hydroxy-7-methyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-2-10(15)12-11(3-7)17-4-8(13(12)16)9-5-18-6-14-9/h2-6,15H,1H3 |
InChI 键 |
GYAVULPRHPTDBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CSC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


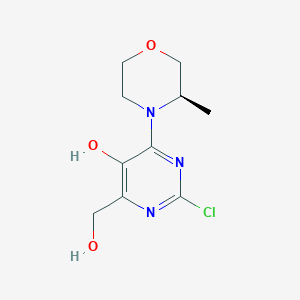
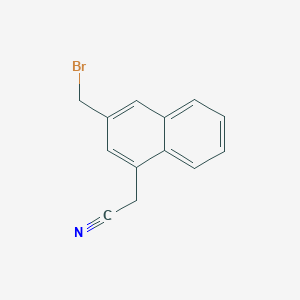
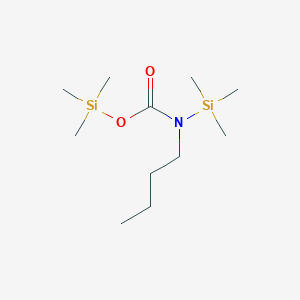
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


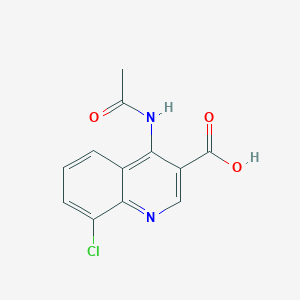


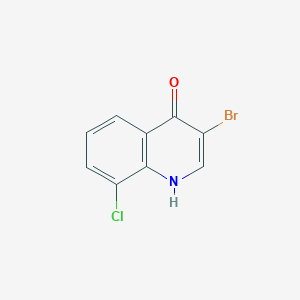
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)

